5-methoxypentanoic Acid
Overview
Description
5-methoxypentanoic Acid is a chemical compound with the molecular formula C6H12O3 . It is also known by other names such as Pentanoic acid, 5-methoxy-, 5-methoxy-pentanoic acid, and 5-methoxyvaleric acid .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI representation of its structure isInChI=1S/C6H12O3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8)
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 132.16 g/mol . It has a computed XLogP3 value of 0.4, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 .Scientific Research Applications
Stereochemistry and Cyclization
5-Methoxypentanoic acid and its derivatives have been studied for their stereochemical properties and reactivity. Research has shown that methoxyl groups can participate in cyclization reactions, influencing the stereochemistry of resulting compounds. For instance, the cyclization of 5-methoxy-2-pentanol into various derivatives demonstrates the stereochemical consequences of methoxyl participation, leading to compounds with specific optical activity and configurations. These findings have implications for understanding the mechanisms of reaction and the synthesis of stereochemically complex molecules (Novak & D., 2001).
Furan Derivatives and Natural Products
In the realm of natural product chemistry, this compound related compounds have been isolated from various sources, including mangrove-derived endophytic fungi. Such studies highlight the potential of these compounds in the discovery of new natural products with possible pharmacological applications. Furan derivatives, for instance, have been isolated, demonstrating the chemical diversity and potential biological activity of compounds related to this compound (Chen et al., 2017).
Biocatalysis and Sustainable Chemical Production
The application of this compound derivatives extends into biocatalysis, where they are used in the synthesis of bio-based polymers and chemicals. For example, 2,5-furandicarboxylic acid (FDCA), a compound derived from similar structures, is being researched for its role as a sustainable substitute for petroleum-derived chemicals. Biocatalytic methods are particularly promising for the production of FDCA due to their environmental benefits and efficiency (Yuan et al., 2019).
Material Science and Adsorption Studies
In material science, the adsorption properties of compounds related to this compound have been investigated. Studies on the adsorption of pentanoic acid on surfaces such as α-Al2O3 provide insights into the interaction mechanisms at the molecular level. These findings are valuable for understanding surface chemistry and developing materials with tailored adsorption characteristics (Martinotto et al., 2017).
Properties
IUPAC Name |
5-methoxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECCQKBXUJUGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301433 | |
Record name | 5-methoxypentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70160-05-3 | |
Record name | 5-methoxypentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxypentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid in relation to calyculins?
A: The paper focuses on the stereoselective synthesis of 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid, a key fragment of calyculins []. Calyculins are naturally occurring marine toxins with potent inhibitory activity against protein phosphatases, enzymes crucial for various cellular processes. Understanding the absolute configuration of this fragment contributes significantly to the overall understanding of calyculin structure and potentially its biological activity. This knowledge can be further applied to develop synthetic analogs with potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.